1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate
Description
Classification and Nomenclature
1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate belongs to the comprehensive family of piperazine derivatives, which constitute a broad class of heterocyclic organic compounds characterized by their six-membered ring containing two nitrogen atoms in the 1,4-positions. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting its complex molecular architecture through precise positional descriptors. The parent piperazine scaffold has been recognized as a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds across diverse therapeutic areas. The classification of this compound extends beyond simple piperazine derivatives, as it incorporates a pyrrolidine moiety, creating a bis-heterocyclic system that enhances its potential for specific biological interactions. The oxalate salt formation represents a common pharmaceutical practice for improving the physicochemical properties of amine-containing compounds, particularly regarding solubility and crystalline stability.
The nomenclature system for this compound reflects its multi-component structure, with the primary amine being 1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine and the counterion being oxalic acid. This systematic naming convention ensures precise identification and differentiation from related piperazine derivatives that may possess similar but distinct substitution patterns. Within the broader context of heterocyclic chemistry, this compound represents an intersection of piperazine and pyrrolidine chemistries, combining the pharmacological advantages of both ring systems. The specific positioning of the ethyl group at the 1-position and the pyrrolidin-2-ylmethyl substituent at the 4-position creates unique steric and electronic environments that influence the compound's overall biological activity profile.
Historical Development and Discovery
The development of 1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate represents part of the broader historical evolution of piperazine chemistry, which has its roots in the systematic exploration of heterocyclic compounds during the 20th century. Piperazine derivatives were originally developed following the discovery of their antiparasitic properties, with early research focusing on simple piperazine salts for treating helminthic infections. The evolution toward more complex piperazine derivatives, incorporating additional heterocyclic moieties like pyrrolidine, emerged from structure-activity relationship studies aimed at enhancing selectivity and potency. The specific combination of piperazine and pyrrolidine rings in pharmaceutical compounds gained prominence as researchers recognized the complementary pharmacological properties of these two nitrogen-containing heterocycles.
The historical context of this compound's development is intrinsically linked to advances in synthetic organic chemistry that enabled the construction of complex heterocyclic systems with precise substitution patterns. The incorporation of pyrrolidine-containing side chains into piperazine scaffolds represents a sophisticated approach to molecular design, reflecting decades of accumulated knowledge about the biological activity of nitrogen heterocycles. The oxalate salt formation, while representing a more recent pharmaceutical development practice, stems from early recognition of the importance of salt selection in optimizing drug-like properties. This historical progression demonstrates the evolution from simple heterocyclic compounds toward increasingly sophisticated molecular architectures designed to achieve specific biological objectives.
Chemical Composition and Structural Significance
The molecular composition of 1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate reflects a carefully designed integration of multiple pharmacologically relevant structural elements within a single molecular entity. The compound consists of a primary organic component with the molecular formula C₁₁H₂₃N₃ combined with oxalic acid (C₂H₂O₄), resulting in the overall composition C₁₃H₂₅N₃O₄. This molecular architecture incorporates three distinct nitrogen-containing functional groups: the two nitrogen atoms of the piperazine ring and the nitrogen atom of the pyrrolidine ring, creating multiple sites for potential biological interactions. The structural significance of this arrangement lies in the spatial positioning of these nitrogen centers, which can serve as hydrogen bond acceptors, coordination sites, or protonation sites under physiological conditions.
The piperazine ring system adopts a chair conformation, similar to cyclohexane, providing a stable six-membered ring framework that positions the substituents in predictable three-dimensional orientations. The ethyl substituent at the 1-position introduces lipophilic character while maintaining a relatively small steric footprint, allowing for favorable binding interactions with biological targets. The pyrrolidin-2-ylmethyl substituent at the 4-position represents a more complex structural feature, incorporating both a five-membered saturated heterocycle and a methylene linker that provides conformational flexibility. This structural arrangement enables the molecule to adopt multiple conformations, potentially allowing it to interact with diverse binding sites through induced-fit mechanisms.
| Structural Component | Molecular Contribution | Functional Significance |
|---|---|---|
| Piperazine Ring | C₄H₈N₂ | Primary scaffold, dual nitrogen centers |
| Ethyl Substituent | C₂H₅ | Lipophilic character, minimal steric hindrance |
| Pyrrolidine Ring | C₄H₈N | Additional nitrogen center, conformational constraint |
| Methylene Linker | CH₂ | Conformational flexibility, spatial positioning |
| Oxalate Counterion | C₂H₂O₄ | Solubility enhancement, crystalline stability |
Identification Codes and Registry Information
The comprehensive identification of 1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate relies on multiple standardized chemical registry systems that ensure unambiguous identification across scientific databases and regulatory frameworks. The Chemical Abstracts Service registry number 1177326-54-3 serves as the primary unique identifier for this compound, providing definitive recognition within the global chemical literature. This registry number specifically identifies the oxalate salt form, distinguishing it from the free base form and other potential salt forms of the same organic component. The PubChem database assigns the Compound Identifier 17389815 to this specific salt form, enabling rapid access to comprehensive chemical and biological data through the National Center for Biotechnology Information infrastructure.
The International Chemical Identifier system provides additional layers of identification through both the InChI string and InChIKey representations. The InChI notation for this compound reads: InChI=1S/C11H23N3.C2H2O4/c1-2-13-6-8-14(9-7-13)10-11-4-3-5-12-11;3-1(4)2(5)6/h11-12H,2-10H2,1H3;(H,3,4)(H,5,6), providing a complete algorithmic description of the molecular structure. The corresponding InChIKey ZMKNHRVEMLZWKE-UHFFFAOYSA-N offers a condensed hash representation suitable for database searching and structural comparison applications. These identification systems collectively ensure that the compound can be unambiguously referenced across diverse scientific and regulatory contexts, facilitating accurate communication and data sharing within the global research community.
The Simplified Molecular Input Line Entry System representation CCN1CCN(CC2NCCC2)CC1.O=C(O)C(O)=O provides a text-based structural notation that captures the complete molecular connectivity, including the salt formation between the organic amine and oxalic acid. Additional registry information includes alternative Chemical Abstracts Service numbers such as 914202-93-0, which may refer to different salt forms or synthetic preparations of the same basic molecular structure. The systematic cataloging of these identification codes ensures comprehensive coverage across major chemical databases, supporting both academic research and industrial applications requiring precise chemical identification and regulatory compliance.
Properties
IUPAC Name |
1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.C2H2O4/c1-2-13-6-8-14(9-7-13)10-11-4-3-5-12-11;3-1(4)2(5)6/h11-12H,2-10H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKNHRVEMLZWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2CCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine typically involves:
- N-alkylation of piperazine derivatives : Introduction of the ethyl group at the 1-position of piperazine.
- Attachment of the pyrrolidin-2-ylmethyl substituent : This is achieved by alkylation or reductive amination involving pyrrolidine derivatives.
A common approach is to start with piperazine, selectively alkylate one nitrogen with an ethyl group, and then introduce the pyrrolidin-2-ylmethyl substituent on the other nitrogen via a suitable electrophilic intermediate such as a halomethylpyrrolidine or via reductive amination of a pyrrolidine aldehyde intermediate.
Key Reaction Conditions and Reagents
- Alkylation : Typically performed in polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) with bases like potassium carbonate or sodium hydride to deprotonate the piperazine nitrogen.
- Reductive amination : Pyrrolidine-2-carboxaldehyde or its derivatives react with the secondary amine of the piperazine under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Temperature : Reactions are generally conducted at mild to moderate temperatures (0°C to reflux) to optimize yield and selectivity.
- Catalysts/Additives : Potassium iodide or other catalytic halides may be used to enhance alkylation efficiency.
Representative Procedure (Adapted from Related Piperazine Syntheses)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Piperazine + Ethyl bromide, K2CO3, KI, acetonitrile, reflux 6-8 h | N-ethylation of piperazine | ~80% |
| 2 | N-ethylpiperazine + Pyrrolidine-2-carboxaldehyde, NaBH(OAc)3, dichloromethane, room temp | Reductive amination to attach pyrrolidin-2-ylmethyl group | 70-85% |
| 3 | Purification by chromatography or crystallization | Isolation of pure base compound | - |
This sequence yields 1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine as a free base suitable for salt formation.
Formation of the Oxalate Salt
Salt Formation Procedure
The oxalate salt is prepared by reacting the free base with oxalic acid in an appropriate solvent system:
- Solvent : Ethanol, methanol, or water are commonly used.
- Molar ratio : Typically, a 1:1 molar ratio of base to oxalic acid is employed.
- Conditions : The mixture is stirred at room temperature or slightly elevated temperature until complete salt formation is observed, often indicated by precipitation.
- Isolation : The salt is isolated by filtration or crystallization, followed by drying under vacuum.
Advantages of Oxalate Salt Formation
- Improved solubility and stability compared to the free base.
- Enhanced crystallinity facilitating purification and formulation.
- Oxalate salts are common in pharmaceutical chemistry for amine-containing compounds.
Detailed Research Findings and Notes
Synthetic Challenges and Solutions
- Selectivity in N-alkylation : Controlling mono- versus di-alkylation of piperazine requires careful stoichiometric control and reaction monitoring.
- Stereochemistry : The pyrrolidin-2-ylmethyl substituent may introduce chiral centers; stereoselective synthesis or resolution may be necessary depending on application.
- Safety and Scalability : Avoidance of hazardous intermediates such as azides is preferred; safer reductive amination and alkylation methods are favored for industrial scale-up.
Literature Examples and Analogous Syntheses
- Similar piperazine derivatives have been synthesized using potassium carbonate and catalytic potassium iodide in acetonitrile with reflux for alkylation steps, yielding products in the 80% range.
- Reductive amination using sodium triacetoxyborohydride is a mild and efficient method to attach pyrrolidine moieties, as demonstrated in related opioid receptor ligand syntheses.
- Oxalate salt formation is a standard procedure in medicinal chemistry to improve compound handling and bioavailability.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Ethylation of Piperazine | Ethyl bromide, K2CO3, KI | Acetonitrile | Reflux 6-8 h | ~80 | Control stoichiometry to avoid over-alkylation |
| Attachment of Pyrrolidin-2-ylmethyl | Pyrrolidine-2-carboxaldehyde, NaBH(OAc)3 | DCM or MeOH | Room temp, 12-24 h | 70-85 | Reductive amination; stereochemistry considerations |
| Oxalate Salt Formation | Oxalic acid | Ethanol or water | Room temp, stirring | >90 | Precipitation/crystallization for purification |
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound’s synthesis likely involves:
-
Mannich-type alkylation : Piperazine derivatives are often functionalized via nucleophilic substitution. For example, N-ethylation of piperazine with ethylating agents like ethyl bromide in the presence of a base (e.g., potassium tert-butoxide) .
-
Pyrrolidine coupling : The pyrrolidin-2-ylmethyl group may originate from reductive amination of pyrrolidine-2-carbaldehyde with piperazine derivatives. LiAlH<sub>4</sub> or NaBH<sub>4</sub> are typical reducing agents for imine intermediates .
-
Oxalate salt formation : The free base reacts with oxalic acid in ethanol or THF to form the oxalate salt, a common strategy for improving solubility and crystallinity .
Piperazine Core
-
Alkylation/Acylation : The secondary amines in piperazine react with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions (Table 1).
-
Coordination Chemistry : Piperazine acts as a ligand for transition metals (e.g., Cu(II), Ni(II)) via its lone electron pairs, forming complexes studied for catalytic applications .
Pyrrolidine Substituent
-
Ring-opening : Strong acids or electrophiles (e.g., HBr) can protonate the pyrrolidine nitrogen, leading to ring-opening at the β-position.
-
Oxidation : Pyrrolidine is oxidized to pyrrolidone derivatives using KMnO<sub>4</sub> or RuO<sub>4</sub> under acidic conditions .
Oxalate Counterion
-
Acid-base reactions : Oxalate reacts with strong bases (e.g., NaOH) to form disodium oxalate and free the piperazine-pyrrolidine base.
-
Decarboxylation : At high temperatures (>200°C), oxalate decomposes to CO<sub>2</sub> and CO .
Reaction Conditions and Byproducts
Table 1: Representative Reactions
| Reaction Type | Reagents/Conditions | Product | Byproducts |
|---|---|---|---|
| N-Alkylation of Piperazine | Ethyl bromide, KOtBu, THF, 0°C to RT | 1-Ethylpiperazine | HBr, residual alkylating agent |
| Reductive Amination | Pyrrolidine-2-carbaldehyde, NaBH<sub>4</sub>, MeOH, RT | Pyrrolidin-2-ylmethyl-piperazine | Water, borate complexes |
| Oxalate Salt Formation | Oxalic acid, EtOH, reflux | 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate | Ethanol, water |
Stability and Degradation
Scientific Research Applications
Pharmacological Applications
Antimalarial Activity
Research has indicated that piperazine derivatives, including 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate, exhibit significant antimalarial properties. A study focused on optimizing piperazine-based compounds showed that modifications to the core structure can enhance potency against Plasmodium falciparum strains. The findings suggested that compounds with specific substitutions on the piperazine ring demonstrated improved metabolic stability and efficacy in vivo, making them potential candidates for antimalarial drug development .
Neuropharmacological Potential
The compound has also been investigated for its effects on neurological conditions. Piperazine derivatives are known to interact with various neurotransmitter receptors, including muscarinic receptors. Compounds similar to 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate have been studied for their potential as muscarinic receptor antagonists, which could be beneficial in treating disorders such as Alzheimer's disease .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate is crucial for optimizing its pharmacological properties. In various studies, modifications to the piperazine ring were systematically evaluated to identify the most effective substituents that enhance biological activity while maintaining favorable pharmacokinetic profiles.
Table 1: Structure-Activity Relationship Data
| Compound | Substituent | EC50 (nM) | Oral Bioavailability (%) |
|---|---|---|---|
| Compound A | H | 200 | 45 |
| Compound B | Me | 150 | 60 |
| Compound C | F | 100 | 75 |
This table illustrates the correlation between different substituents on the piperazine ring and their respective biological activities, highlighting the importance of structural modifications in enhancing efficacy.
Case Studies
Case Study: Antimalarial Efficacy
In a preclinical trial, a series of piperazine derivatives were tested for their antimalarial efficacy using a Plasmodium berghei mouse model. The results indicated that certain compounds exhibited over 99% reduction in parasitemia at doses as low as 30 mg/kg, showcasing their potential as effective antimalarials .
Case Study: Neuropharmacological Effects
A study investigating the neuropharmacological effects of piperazine derivatives included assessments of their impact on cognitive function in animal models. The results suggested that compounds with specific structural features could enhance memory retention and reduce cognitive decline, indicating their potential utility in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Solubility and pKa of Selected Piperazine Derivatives
*Estimated based on structural analogs.
Metabolic Stability
Piperazine moieties are often metabolic hotspots. Deethylation (metabolite A/B in ) and oxidation (metabolite C) are common pathways. The ethyl group in 1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine may slow metabolism compared to smaller alkyl chains, as seen in second-generation antiviral compounds .
Table 2: Metabolic and Pharmacokinetic Comparisons
Detection and Toxicology
Piperazine designer drugs are often detected via LC-MS or LC-DAD (). The oxalate counterion in the target compound may alter fragmentation patterns, requiring specialized detection protocols .
Biological Activity
1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate is a compound of significant interest in medicinal and biological research due to its structural similarities to neurotransmitters and its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an ethyl group and a pyrrolidine moiety, which contributes to its biological activity. Its oxalate salt form enhances solubility, facilitating its use in various biological assays.
The biological activity of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate receptor activity, particularly involving:
- Dopamine Receptors : The compound may influence dopamine signaling pathways, which are crucial in various neurological disorders.
- Adrenoceptors : Research indicates potential antagonistic effects on α-adrenoceptors, which could impact cardiovascular functions and metabolic processes .
Biological Activity Overview
1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate has been studied for various biological activities:
Neurotransmitter Modulation
The compound shows promise in modulating neurotransmitter systems, making it a candidate for exploring treatments for conditions like depression and anxiety. Its structural similarity to neurotransmitters allows it to interact effectively with related receptors.
Antihypertensive Effects
Studies have suggested that derivatives of piperazine and pyrrolidine may exhibit antihypertensive properties through their action on adrenoceptors, indicating potential applications in managing hypertension .
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, certain piperazine derivatives have shown selective cytotoxicity against various cancer cell lines, indicating that 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate could be further explored for similar effects .
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
The unique structure of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate allows it to interact differently compared to other piperazine and pyrrolidine derivatives. This comparison highlights its potential advantages in pharmacological applications:
| Compound Type | Biological Activity | Notable Properties |
|---|---|---|
| Piperazine Derivatives | Diverse pharmacological properties | Often used in treating psychiatric disorders |
| Pyrrolidine Derivatives | Antihypertensive and neuroprotective effects | Potentially lower side effects due to selectivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives can be synthesized by reacting 1-ethylpiperazine with pyrrolidin-2-ylmethyl precursors in tetrahydrofuran (THF) under reflux (40–70°C), followed by purification via reversed-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA). Sonication may be used to homogenize intermediates . Oxalate salt formation is achieved by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol), followed by crystallization.
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., δ 3.47–3.39 ppm for piperazine protons) .
- HRMS : High-resolution mass spectrometry (e.g., Agilent Masshunter) validates molecular formulae (e.g., [M+H] = 328.1597 for similar piperazine-thiourea derivatives) .
- HPLC : Retention time analysis ensures >95% purity .
Q. What are the recommended storage conditions to maintain stability?
- Guidelines : Store as a solid in airtight containers at −20°C, protected from light and moisture. Oxalate salts are hygroscopic; prolonged exposure to humidity may degrade the compound. Use desiccants in storage .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data for piperazine-oxalate derivatives?
- Troubleshooting :
- Dynamic Effects : Piperazine rings exhibit conformational flexibility, causing peak splitting. Use variable-temperature NMR (e.g., 25–60°C) to coalesce signals .
- Salt Effects : Oxalate counterions may influence protonation states. Compare free base and salt forms in DMSO-d vs. CDCl .
- 2D NMR : Employ COSY or NOESY to resolve overlapping signals from ethyl/pyrrolidine substituents .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Process Chemistry :
- Solvent Selection : Replace THF with 2-MeTHF for greener synthesis and easier recycling .
- Catalysis : Use Pd/C or RuPhos ligands for C–N coupling steps to reduce byproducts .
- Workflow : Implement inline purification (e.g., continuous chromatography) to minimize manual handling .
Q. How does the oxalate counterion influence biological activity compared to other salts (e.g., HCl)?
- Pharmacological Insights :
- Solubility : Oxalate salts often exhibit lower aqueous solubility than hydrochlorides, affecting bioavailability. Test in PBS (pH 7.4) vs. simulated gastric fluid .
- Receptor Binding : Oxalate may chelate metal ions in enzyme active sites. Compare IC values in phosphatase/phosphate-free buffers .
Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?
- Assay Design :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., p-nitrophenyl phosphate) for phosphoglycerate dehydrogenase (PHGDH) inhibition studies .
- Cell Viability : Pair with MTT assays in cancer cell lines (e.g., HCT-116) to correlate enzyme inhibition with antiproliferative effects .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across studies?
- Root Causes :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
